molecular formula C30H48O2 B115530 Squasapogenol CAS No. 149183-66-4

Squasapogenol

Cat. No. B115530
CAS RN: 149183-66-4
M. Wt: 440.7 g/mol
InChI Key: ZQENWRDSPSBPLG-FDFUJUHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Squasapogenol is a natural triterpenoid saponin that is found in the seeds of the squash plant (Cucurbita moschata). It has been studied extensively for its potential therapeutic properties and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of squasapogenol is not well understood. However, it has been suggested that squasapogenol exerts its therapeutic effects by modulating various signaling pathways such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Squasapogenol has also been found to inhibit the expression of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Biochemical and Physiological Effects
Squasapogenol has been found to possess various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, lower blood glucose levels, and improve insulin sensitivity. Squasapogenol has also been found to possess neuroprotective effects and has been suggested to be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using squasapogenol in lab experiments is its natural origin. Squasapogenol is a natural compound that is found in the seeds of the squash plant and does not require extensive chemical synthesis. This makes it an attractive compound for use in lab experiments. However, one of the limitations of using squasapogenol is its low solubility in water. This can make it difficult to dissolve and use in certain lab experiments.

Future Directions

There are several future directions for research on squasapogenol. One area of research is the development of novel synthesis methods for squasapogenol. This could involve the use of alternative solvents or the use of novel extraction techniques. Another area of research is the investigation of the mechanism of action of squasapogenol. This could involve the use of various molecular biology techniques such as gene expression analysis and protein-protein interaction studies. Finally, further research is needed to investigate the potential therapeutic applications of squasapogenol in various diseases and disorders.

Synthesis Methods

Squasapogenol can be synthesized from the seeds of the squash plant using various methods such as Soxhlet extraction, maceration, and ultrasound-assisted extraction. Soxhlet extraction is the most commonly used method for the extraction of squasapogenol. It involves the use of a solvent to extract the compound from the seeds. The extracted compound is then purified using various techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography.

Scientific Research Applications

Squasapogenol has been studied for its potential therapeutic properties in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant properties. Squasapogenol has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

149183-66-4

Product Name

Squasapogenol

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(3S,6aR,6bS,8aR,9R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,9-diol

InChI

InChI=1S/C30H48O2/c1-25(2)17-20-19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-30(22,8)29(19,7)16-15-27(20,5)24(32)18-25/h9-10,21-24,31-32H,11-18H2,1-8H3/t21?,22-,23+,24-,27-,28+,29-,30-/m1/s1

InChI Key

ZQENWRDSPSBPLG-FDFUJUHWSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=C1CC(C[C@H]2O)(C)C)C=C[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C

SMILES

CC1(CC(C2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)O)C

Canonical SMILES

CC1(CC(C2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)O)C

synonyms

olean-11,13(18)-diene-3,22-diol
squasapogenol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.